molecular formula C11H17NO2 B2475128 (2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine CAS No. 2248201-04-7

(2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine

Cat. No.: B2475128
CAS No.: 2248201-04-7
M. Wt: 195.262
InChI Key: ZNUVRZNROAIMTL-MRVPVSSYSA-N
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Description

(2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine: is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 2 and 6 positions, and an amine group attached to a propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of (2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine typically begins with commercially available starting materials such as 2,6-dimethoxybenzaldehyde and nitroethane.

    Reaction Steps:

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods:

  • Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine can undergo oxidation reactions to form corresponding imines or oximes.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides, cyanides, or alkoxides can be used in the presence of suitable catalysts.

Major Products:

  • The major products formed from these reactions include imines, oximes, secondary amines, and substituted phenethylamines.

Scientific Research Applications

Chemistry:

  • (2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

Biology:

  • It is studied for its potential biological activity, including its interaction with various receptors and enzymes.

Medicine:

  • The compound is investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of drugs targeting neurological disorders.

Industry:

  • It finds applications in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.

Mechanism of Action

  • The mechanism by which (2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine exerts its effects involves its interaction with specific molecular targets such as neurotransmitter receptors and enzymes. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

    (2S)-2-(2,5-Dimethoxyphenyl)propan-1-amine: Similar structure but with methoxy groups at the 2 and 5 positions.

    (2S)-2-(3,4-Dimethoxyphenyl)propan-1-amine: Methoxy groups at the 3 and 4 positions.

    (2S)-2-(2,6-Dimethoxyphenyl)ethan-1-amine: Similar structure but with an ethan-1-amine chain instead of propan-1-amine.

Uniqueness:

  • The unique positioning of the methoxy groups at the 2 and 6 positions in (2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine imparts distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, binding affinity, and overall pharmacological profile.

Properties

IUPAC Name

(2S)-2-(2,6-dimethoxyphenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-8(7-12)11-9(13-2)5-4-6-10(11)14-3/h4-6,8H,7,12H2,1-3H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUVRZNROAIMTL-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=C(C=CC=C1OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1=C(C=CC=C1OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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